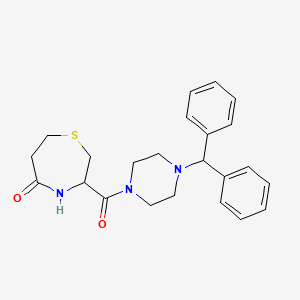

3-(4-Benzhydrylpiperazine-1-carbonyl)-1,4-thiazepan-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-Benzhydrylpiperazine-1-carbonyl)benzamide” is structurally similar to the requested compound . It has a molecular formula of C25H25N3O2 and a molecular weight of 399.5 g/mol .

Molecular Structure Analysis

The molecular structure of “4-(4-Benzhydrylpiperazine-1-carbonyl)benzamide” consists of a benzhydryl group attached to a piperazine ring, which is carbonylated and further attached to a benzamide group .Physical And Chemical Properties Analysis

The compound “4-(4-Benzhydrylpiperazine-1-carbonyl)benzamide” has a molecular weight of 399.5 g/mol, an exact mass of 399.19467705 g/mol, and a monoisotopic mass of 399.19467705 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. Its rotatable bond count is 5 .Scientific Research Applications

Pharmacological Profile

- Benzothiazepine Derivatives : These compounds, including the 1,5-benzothiazepines, are pivotal in drug research because of their activity against various targets. They are known for a range of biological activities, such as vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties. Their structure-activity relationship is crucial for developing new compounds with enhanced efficacy and safety (Dighe et al., 2015).

Synthetic Approaches

- Synthesis of Benzodiazepines : The synthesis and chemical transformations of benzodiazepines, including methods for preparing 1,4- and 1,5-benzodiazepines using o-phenylenediamine, have been extensively studied. These methods facilitate the creation of biologically active moieties pivotal in medicinal chemistry (Teli et al., 2023).

Biological Activities

- Diverse Bioactivities : 1,5-Benzothiazepine derivatives exhibit a wide range of biological activities, including acting as tranquilizers, antidepressants, antihypertensives, calcium channel blockers, antimicrobials, anticancer agents, antifungals, anthelmintics, anti-diabetics, and amyloid imagining agents. This wide range underscores their potential as lead compounds in drug discovery (Khasimbi et al., 2021).

Environmental Impact and Analysis

- Environmental Presence of Benzodiazepines : Studies on the environmental occurrence, fate, and transformation of benzodiazepines in water treatment have highlighted the persistence of these compounds in aquatic environments. This research is crucial for understanding the environmental impact of pharmaceuticals, including the benzothiazepine class, and developing strategies for their removal or degradation in water treatment processes (Kosjek et al., 2012).

properties

IUPAC Name |

3-(4-benzhydrylpiperazine-1-carbonyl)-1,4-thiazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S/c27-21-11-16-29-17-20(24-21)23(28)26-14-12-25(13-15-26)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20,22H,11-17H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKZGEKYKSGZTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzhydrylpiperazine-1-carbonyl)-1,4-thiazepan-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2604898.png)

![N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2604904.png)

![benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2604906.png)

![ethyl 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604914.png)